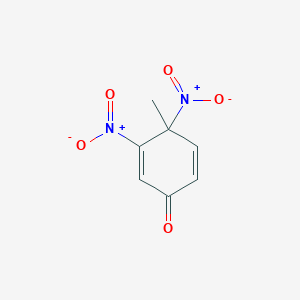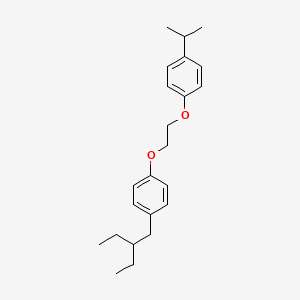
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process may start with the functionalization of the benzene ring through Friedel-Crafts alkylation, followed by etherification and other substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-methylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-ethylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-propylphenoxy)ethoxy)-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
125796-94-3 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-[2-(4-propan-2-ylphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-19(6-2)17-20-7-11-22(12-8-20)24-15-16-25-23-13-9-21(10-14-23)18(3)4/h7-14,18-19H,5-6,15-17H2,1-4H3 |
InChI Key |
ZTAGGBZBWJBMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)


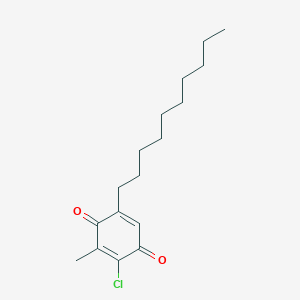
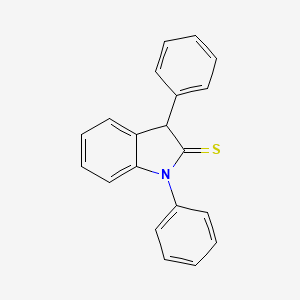
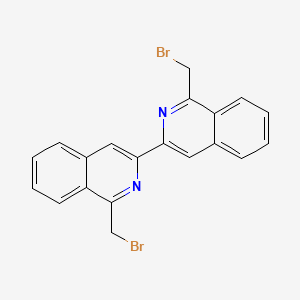
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
